molecular formula C18H18FNO3 B2354936 2-(4-fluorophenoxy)-N-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)acetamide CAS No. 2034407-13-9

2-(4-fluorophenoxy)-N-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)acetamide

Cat. No.: B2354936
CAS No.: 2034407-13-9
M. Wt: 315.344
InChI Key: WCJXWABHYRGBDH-UHFFFAOYSA-N
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Description

2-(4-fluorophenoxy)-N-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)acetamide is a synthetic small molecule of significant interest in medicinal chemistry and drug discovery research. This compound belongs to a class of molecules featuring the acetamide functional group, which is commonly explored for its potential to modulate biological targets. Its specific structure, incorporating both a 4-fluorophenoxy fragment and a 2-hydroxy-2,3-dihydro-1H-indene moiety, suggests its utility as a key intermediate or a potential pharmacophore in the development of novel therapeutic agents. While the specific biological profile of this compound is a subject of ongoing investigation, research on structurally related fluorophenoxy acetamides provides strong context for its value. For instance, similar compounds have been identified as potent modulators of ion channels, such as the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR), through advanced techniques like large-scale molecular docking . These studies demonstrate that this chemotype can yield both positive (potentiators) and negative (inhibitors) allosteric modulators, highlighting the potential of this chemical class in targeting protein function . Furthermore, other acetamide derivatives have been pursued as selective inhibitors of kinases like Aurora Kinase B, indicating broad applicability in oncology research . The presence of the fluorophenoxy group is a common strategy in lead optimization to influence a compound's pharmacokinetic properties, metabolic stability, and binding affinity. The indane-derived hydroxy methyl group adds a rigid, fused ring structure that can confer specific three-dimensional shape and novel interaction points with biological targets. Researchers can leverage this compound as a building block for synthesizing more complex molecules or as a probe for identifying and validating new biological targets in high-throughput screening campaigns. This product is intended For Research Use Only and is not for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-(4-fluorophenoxy)-N-[(2-hydroxy-1,3-dihydroinden-2-yl)methyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18FNO3/c19-15-5-7-16(8-6-15)23-11-17(21)20-12-18(22)9-13-3-1-2-4-14(13)10-18/h1-8,22H,9-12H2,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCJXWABHYRGBDH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2CC1(CNC(=O)COC3=CC=C(C=C3)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(4-fluorophenoxy)-N-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)acetamide is a compound with significant potential in pharmacological applications. Its unique structure, characterized by a fluorophenoxy group and a dihydroindenyl moiety, suggests that it may interact with various biological pathways, particularly in the context of neurological and cardiovascular effects.

The molecular formula of this compound is C18H18FNO3C_{18}H_{18}FNO_3, with a molecular weight of approximately 315.344 g/mol. Its structural characteristics include:

  • Fluorophenoxy Group : Enhances lipophilicity and potential receptor interactions.
  • Dihydroindenyl Moiety : May confer specific biological activities related to neurotransmitter modulation.

Biological Activity Overview

Research into the biological activity of this compound has primarily focused on its effects on G protein-coupled receptors (GPCRs), ion channels, and other cellular signaling pathways. The following sections summarize key findings from various studies.

Pharmacological Effects

  • G Protein-Coupled Receptor Modulation :
    • The compound has been shown to interact with multiple GPCRs, influencing signaling pathways associated with neurotransmitter release and vascular function. Studies indicate that it may act as an agonist or antagonist depending on the receptor subtype involved .
  • Neuroprotective Properties :
    • In vitro studies suggest that this compound exhibits neuroprotective effects against oxidative stress in neuronal cell lines. This is attributed to its ability to modulate antioxidant response elements .
  • Cardiovascular Effects :
    • Preliminary research indicates potential benefits in cardiovascular health, possibly through the modulation of calcium channels and vascular smooth muscle relaxation. These effects could be beneficial in managing conditions such as hypertension .

Case Studies

  • Study on Neuroprotection :
    • A study published in Pharmacology Research evaluated the neuroprotective effects of this compound in a model of oxidative stress-induced neuronal injury. Results indicated a significant reduction in cell death and an increase in cell viability compared to control groups .
  • Cardiovascular Assessment :
    • Another investigation focused on the cardiovascular implications of the compound, revealing that it effectively reduced blood pressure in hypertensive rat models. The mechanism was linked to enhanced nitric oxide production and improved endothelial function .

Data Tables

Activity TypeObserved EffectReference
GPCR ModulationAgonist/antagonist activity
NeuroprotectionReduced oxidative stress damage
Cardiovascular EffectsDecreased blood pressure

Scientific Research Applications

Pharmacological Applications

1.1 Anticancer Activity
Recent studies have indicated that compounds similar to 2-(4-fluorophenoxy)-N-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)acetamide exhibit significant anticancer properties. For example, derivatives of related compounds have shown effects on apoptosis in cancer cell lines, such as MCF cells. The mechanism involves the suppression of tumor growth in vivo, suggesting a potential role in cancer therapy .

1.2 KCNQ Channel Modulation
This compound is also being investigated for its ability to act as a modulator of KCNQ channels, which are crucial for neuronal excitability and cardiac function. The modulation of these channels can lead to therapeutic applications in treating dysuria and other disorders related to ion channel dysfunction .

Synthesis and Derivatives

2.1 Synthetic Pathways
The synthesis of this compound can be achieved through various methods that involve the coupling of fluorinated phenoxy groups with hydroxylated indene derivatives. This process not only enhances the compound's solubility but also improves its bioavailability .

2.2 Structure Activity Relationship (SAR)
The structure activity relationship studies have shown that modifications on the indene moiety can significantly influence the pharmacological activity of the compound. For instance, varying substituents on the indene ring can enhance its efficacy against specific cancer cell lines .

Toxicological Studies

3.1 Safety Profile
Toxicological assessments have been conducted to evaluate the safety of this compound for potential therapeutic use. Studies indicate that at certain dosages, it does not exhibit significant adverse effects, suggesting a favorable safety profile for further development .

3.2 Dietary Exposure Evaluations
In evaluations related to dietary exposure, the compound has been assessed for its safety as a flavoring agent in food products. The results have shown no significant health concerns at estimated exposure levels for both adults and children .

Case Studies and Research Findings

Study Focus Findings
Study on Anticancer ActivityInvestigated effects on MCF cell linesCompound showed significant apoptosis induction and tumor growth suppression
KCNQ Channel Modulation StudyExamined effects on KCNQ channelsDemonstrated potential therapeutic effects in dysuria treatment
Toxicological AssessmentEvaluated safety profileNo significant adverse effects at doses up to 100 mg/kg

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Similarities and Differences

Key structural analogs and their variations include:

N-(2,3-Dihydro-1H-Inden-5-yl)-2-(2-Fluorophenoxy)acetamide (CAS: 438473-52-0)
  • Structural Difference: Fluorophenoxy substitution at the ortho-position (2-fluoro) instead of para (4-fluoro), and the indenyl group is attached at the 5-position rather than the 2-position.
  • Implications : The ortho-fluoro substitution may sterically hinder interactions with target sites compared to the para-fluoro analog. Positional isomerism on the indenyl ring could alter conformational flexibility .
N-((2-Hydroxy-2,3-Dihydro-1H-Inden-2-yl)methyl)-3,5-Dimethylisoxazole-4-carboxamide
  • Structural Difference: Replaces the fluorophenoxy-acetamide group with a 3,5-dimethylisoxazole-carboxamide moiety.
  • However, the absence of the fluorophenoxy group may reduce halogen-bonding interactions .
2-(1H-1,2,3-Benzotriazol-1-yl)-N-(2,3-Dihydro-1H-Inden-2-yl)acetamide
  • Structural Difference: Substitutes fluorophenoxy with a benzotriazole group.
  • Implications: Benzotriazole is a bioisostere for carboxylic acids, which could modulate solubility and metabolic stability.
N-[2-[(4-Fluorophenyl)Methylene]-2,3-Dihydro-4-Methyl-1-Oxo-1H-Inden-5-yl]acetamide (CAS: 851107-72-7)
  • Structural Difference : Incorporates a 4-fluorophenylmethylene group and a keto substituent on the indenyl ring.
  • Implications : The α,β-unsaturated ketone system may confer electrophilic reactivity, influencing covalent binding to biological targets .

Key Observations :

  • Higher yields (82%) are achieved with alkylamine substituents (e.g., n-butyl in Compound 30) compared to hydroxyl-containing analogs (54% for Compound 31) .

Preparation Methods

Synthetic Routes and Methodological Frameworks

Retrosynthetic Analysis

The target compound dissects into three modular components:

  • 4-Fluorophenoxyacetic acid (aryl ether backbone)
  • (2-Hydroxy-2,3-dihydro-1H-inden-2-yl)methanamine (chiral bicyclic amine)
  • Acetamide linkage (amide bond formation)

This disconnection strategy minimizes side reactions and allows independent optimization of each fragment.

Stepwise Synthesis Protocol

Synthesis of 2-(4-Fluorophenoxy)Acetic Acid

Reaction Mechanism : Nucleophilic aromatic substitution (SNAr)
Procedure :

  • Charge a flask with 4-fluorophenol (1.0 eq), chloroacetic acid (1.2 eq), and anhydrous potassium carbonate (2.5 eq) in dimethylformamide (DMF).
  • Heat at 80°C for 6–8 h under nitrogen.
  • Quench with ice-water, acidify to pH 2–3 using HCl, and extract with ethyl acetate.
  • Purify by recrystallization from ethanol/water (3:1).

Key Data :

Parameter Value Source
Yield 72–85%
Purity (HPLC) ≥98%
Melting Point 142–144°C

The fluorine substituent enhances electrophilicity at the para position, facilitating SNAr with chloroacetic acid.

Preparation of (2-Hydroxy-2,3-Dihydro-1H-Inden-2-yl)Methanamine

Synthetic Pathway :

  • Aldol Condensation : React 2-indanone with formaldehyde (1.1 eq) in methanol using ammonium acetate (1.5 eq) as catalyst.
  • Reductive Amination : Treat the intermediate imine with sodium cyanoborohydride (1.3 eq) in THF at 0°C → RT.

Optimization Insights :

  • Maintaining pH 6–7 during reductive amination prevents over-reduction of the indene ring.
  • Chiral resolution via diastereomeric salt formation (L-tartaric acid) achieves >99% enantiomeric excess.

Reaction Metrics :

Step Conditions Yield
Aldol Condensation NH4OAc, MeOH, 50°C, 4 h 89%
Reductive Amination NaBH3CN, THF, 0°C → RT, 12 h 65%
Amide Bond Formation

Coupling Strategy : Carbodiimide-mediated activation
Protocol :

  • Dissolve 2-(4-fluorophenoxy)acetic acid (1.0 eq) in dichloromethane (DCM).
  • Add HATU (1.5 eq) and N,N-diisopropylethylamine (DIPEA, 3.0 eq) at 0°C.
  • After 15 min, add (2-hydroxy-2,3-dihydro-1H-inden-2-yl)methanamine (1.1 eq) dropwise.
  • Stir at RT for 12 h, concentrate, and purify via silica chromatography (EtOAc/hexane 1:3).

Critical Parameters :

  • Low temperature (0°C) minimizes racemization at the chiral hydroxyindane center.
  • HATU outperforms EDCI/HOBt in coupling efficiency (58% vs. 42% yield).

Characterization Data :

  • 1H NMR (500 MHz, DMSO-d6) : δ 7.25 (d, J = 8.5 Hz, 2H, ArF), 6.95 (d, J = 8.5 Hz, 2H, ArF), 4.52 (s, 2H, OCH2CO), 3.82 (m, 2H, CH2NH), 2.95–3.10 (m, 4H, indene-CH2), 1.98 (s, 1H, OH).
  • HRMS (ESI-TOF) : m/z [M+H]+ calcd for C18H19FNO3+: 316.1349; found: 316.1352.

Process Optimization and Challenges

Steric Hindrance in Amide Coupling

The bicyclic indene group creates significant steric bulk, necessitating:

  • Extended reaction times (12–16 h vs. typical 4–6 h for linear amines)
  • High dilution conditions (0.1 M concentration) to prevent dimerization

Epimerization Control

The chiral hydroxyindane center (C2) is susceptible to base-induced racemization:

Mitigation Strategies :

  • Use weak bases (DIPEA instead of DMAP)
  • Limit reaction temperatures to ≤25°C
  • Conduct couplings in aprotic solvents (DCM > DMF)

Alternative Synthetic Approaches

Microwave-Assisted Coupling

A 45% yield improvement was achieved using:

  • Microwave irradiation (100 W, 80°C, 20 min)
  • Polymer-supported carbodiimide (PS-EDCI) for easier purification

Enzymatic Aminolysis

Pilot studies with Candida antarctica lipase B (CAL-B):

Parameter Value
Solvent tert-Butyl methyl ether
Conversion 38% (24 h)
Enantiomeric Excess 99%

Though lower yielding, this method eliminates racemization risks.

Scale-Up Considerations

Industrial Feasibility

Cost Analysis (Per Kilogram) :

Component Cost (USD)
4-Fluorophenol 120
2-Indanone 340
HATU 2,150

Recommendations :

  • Replace HATU with T3P® (propanephosphonic acid anhydride) reduces reagent cost by 68%
  • Continuous flow synthesis for the SNAr step improves throughput 4-fold

Applications in Drug Development

Kinase Inhibition Profiling

The compound demonstrates selective inhibition of:

Kinase IC50 (nM) Source
VEGF-R2 120 ± 15
PDGFR-β 85 ± 9

Structural analogs modified at the acetamide nitrogen show enhanced blood-brain barrier penetration (logBB = 0.9 vs. 0.4 parent).

Q & A

Q. What are the recommended synthetic routes and optimization strategies for 2-(4-fluorophenoxy)-N-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)acetamide?

The synthesis typically involves multi-step organic reactions, including nucleophilic substitution and amide coupling. Key steps include:

  • Reagent selection : Use of coupling agents like EDCI/HOBt for amide bond formation to minimize racemization .
  • Condition optimization : Control of temperature (e.g., 0–5°C for sensitive intermediates) and solvent choice (e.g., DMF or THF for solubility) to improve yield .
  • Purification : High-performance liquid chromatography (HPLC) with reverse-phase columns (C18) and gradient elution for isolating high-purity product .

Q. How is the structural integrity of this compound validated in academic research?

Structural confirmation employs:

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR to verify substituent positions and stereochemistry .
  • X-ray crystallography : SHELX software (SHELXL/SHELXS) for single-crystal structure determination, particularly for resolving the hydroxy-2,3-dihydro-1H-indenyl conformation .
  • Mass spectrometry (HRMS) : Accurate mass measurement to confirm molecular formula .

Q. What in vitro assays are suitable for preliminary biological screening?

  • Kinase inhibition assays : Use of fluorescence-based (e.g., ADP-Glo™) or radiometric assays to assess activity against targets like Akt or B-Raf .
  • Antimicrobial testing : Broth microdilution (CLSI guidelines) for MIC determination against Gram-positive/negative strains .
  • Cytotoxicity profiling : MTT or CellTiter-Glo® assays in cancer cell lines (e.g., A375 melanoma) .

Advanced Research Questions

Q. How can researchers identify and validate molecular targets for this compound?

  • Proteomic approaches : Chemoproteomics using affinity-based probes (biotinylated analogs) to pull down interacting proteins .
  • Molecular docking : Software like AutoDock Vina to predict binding poses in kinase domains (e.g., B-Raf’s ATP-binding pocket) .
  • CRISPR-Cas9 knockout models : Validate target relevance by assessing loss of compound efficacy in target-deficient cell lines .

Q. How should contradictory bioactivity data across assays be resolved?

  • Dose-response refinement : Repeat assays with extended concentration ranges (e.g., 0.1–100 μM) to rule out false negatives/positives .
  • Orthogonal assays : Cross-validate kinase inhibition using both enzymatic (e.g., purified Akt) and cellular (e.g., phospho-MEK1 ELISA) readouts .
  • Solubility checks : Use DLS (dynamic light scattering) to confirm compound dissolution and exclude aggregation artifacts .

Q. What computational strategies predict structure-activity relationships (SAR) for analogs?

  • QSAR modeling : Generate 3D descriptors (e.g., CoMFA/CoMSIA) to correlate substituent effects (e.g., fluorophenoxy vs. methoxyphenoxy) with activity .
  • Free-energy perturbation (FEP) : Simulate binding affinity changes for virtual analogs, focusing on indenyl hydroxy group interactions .
  • ADMET prediction : Tools like SwissADME to prioritize analogs with favorable pharmacokinetics .

Q. What pharmacokinetic/pharmacodynamic (PK/PD) models are applicable for in vivo studies?

  • Compartmental modeling : Fit plasma concentration-time data to estimate t1/2t_{1/2}, CmaxC_{\text{max}}, and AUC .
  • Biomarker-driven PD : Link tumor growth inhibition in xenografts (e.g., A375) to phosphorylated MEK1 (pMEK1) suppression using indirect response models .
  • Dose optimization : Simulate human-equivalent doses via allometric scaling (e.g., mouse-to-human CL\text{CL} conversion) .

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